(3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-acetonitrile
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Description
The compound “(3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-acetonitrile” is a derivative of isobenzofuran, which is a type of organic compound. Isobenzofuran derivatives are often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of isobenzofuran derivatives can vary greatly depending on the specific compound. For example, in the compound “3-[(3-Oxo-1,3-dihydro-isobenzofuran-1-yl)amino]benzoic acid”, the dihedral angle formed by the benzene ring and isobenzofuran ring system is 67.82° .
Mechanism of Action
The mechanism of action of isobenzofuran derivatives can vary greatly depending on the specific compound and its intended use. For example, some isobenzofuran derivatives have been found to interact with beta-tubulin, a protein involved in cell division, making them potential candidates for cancer chemotherapy .
Future Directions
properties
IUPAC Name |
2-(3-oxo-1H-2-benzofuran-1-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-6-5-9-7-3-1-2-4-8(7)10(12)13-9/h1-4,9H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLLUFNSKWOZQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570739 |
Source
|
Record name | (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18327-98-5 |
Source
|
Record name | (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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